molecular formula C37H44O11 B12392748 [(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12392748
M. Wt: 664.7 g/mol
InChI Key: SLJNSLIEGINNEE-CQONFHMRSA-N
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Description

The compound [(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate is a complex organic molecule. It belongs to the class of taxane diterpenoids, which are known for their diverse biological activities . This compound is characterized by its intricate structure, which includes multiple acetoxy groups and a phenylprop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate involves multiple steps. The starting materials typically include taxane derivatives, which undergo a series of acetylation reactions to introduce the acetoxy groups. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohol derivatives, substituted taxane derivatives, and various oxidized products .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, it is studied for its potential biological activities, including anticancer properties. The taxane backbone is known for its role in stabilizing microtubules, which is crucial in cancer treatment .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The acetoxy groups and phenylprop-2-enoate moiety contribute to its bioactivity .

Industry

In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its complex structure allows for the creation of novel compounds with diverse applications .

Mechanism of Action

The mechanism of action of [(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate involves its interaction with cellular targets. The acetoxy groups facilitate its binding to proteins, while the taxane backbone stabilizes microtubules, inhibiting cell division. This mechanism is particularly relevant in cancer treatment, where it disrupts the mitotic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate lies in its specific arrangement of acetoxy groups and the presence of the phenylprop-2-enoate moiety. These structural features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C37H44O11

Molecular Weight

664.7 g/mol

IUPAC Name

[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28+,29+,32+,33-,34-,35+,37-/m1/s1

InChI Key

SLJNSLIEGINNEE-CQONFHMRSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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